molecular formula C9H21N3 B101747 5-(Piperazin-1-yl)pentan-1-amine CAS No. 17096-75-2

5-(Piperazin-1-yl)pentan-1-amine

Cat. No.: B101747
CAS No.: 17096-75-2
M. Wt: 171.28 g/mol
InChI Key: UNYBDCWLVBARRC-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pentan-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine ring, a nitrogen-containing heterocycle that is the second most frequently found scaffold in small-molecule FDA-approved drugs . The piperazine moiety is a common structural element in a broad class of compounds with diverse pharmacological properties and is present in various blockbuster drugs and research tools, such as antipsychotics, antidepressants, anticancer agents, and antihistamines . The molecular structure of this compound, which includes a flexible pentylamine chain linked to the piperazine ring, makes it a valuable building block for chemical synthesis. Researchers can utilize it as a precursor or intermediate to develop novel molecular entities. Its structure is particularly suited for constructing ligands that target G-protein coupled receptors (GPCRs), as many ligands for receptors like the histamine H3 receptor and sigma receptors share a common pharmacophore featuring a basic amine connected via a linker to an arbitrary region . This compound is provided for Research Use Only and is intended for laboratory research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the development of potential therapeutic agents.

Properties

IUPAC Name

5-piperazin-1-ylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c10-4-2-1-3-7-12-8-5-11-6-9-12/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYBDCWLVBARRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563599
Record name 5-(Piperazin-1-yl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17096-75-2
Record name 5-(Piperazin-1-yl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 5 Piperazin 1 Yl Pentan 1 Amine and Its Analogues

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid, to form a stable complex. nih.gov This method is instrumental in predicting ligand-receptor interactions and elucidating the mechanisms of molecular recognition.

Molecular docking studies have been extensively applied to piperazine-containing compounds to predict their binding modes with a variety of biological macromolecules. These studies identify key amino acid residues within the receptor's binding site that are crucial for forming stable interactions. For instance, docking studies of piperazine (B1678402) derivatives with the 5-HT₁A serotonin (B10506) receptor have consistently identified a critical hydrogen bond between the protonated nitrogen of the piperazine ring and the side chain of an aspartate residue (Asp116). mdpi.commdpi.com Similarly, interactions with Tyr390 have also been noted. mdpi.com

In the context of sigma receptors, docking analyses of piperidine (B6355638) and piperazine derivatives revealed that ligands form significant interactions, including bidentate salt bridges, with residues Glu172 and Asp126 in the sigma-1 receptor (S1R). nih.gov For piperazine-linked naphthalimide analogues targeting Carbonic Anhydrase IX (CAIX), docking simulations predicted interactions with a range of residues including Arg6, Trp9, Val130, and others, with binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov Studies on piperazin-1-ylpyridazine derivatives as potential inhibitors of deoxycytidine triphosphate pyrophosphatase (dCTPase) showed key hydrogen bonds forming with Gln82 and Glu78. indexcopernicus.com

These predictive studies are vital for structure-based drug design, allowing researchers to modify ligand structures to enhance these key interactions and thereby improve binding affinity.

Table 1: Predicted Ligand-Receptor Interactions for Piperazine Analogues from Molecular Docking Studies

Compound ClassBiological TargetKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
Arylpiperazine Derivatives5-HT₁A ReceptorAsp116, Tyr390-12.81 (Chemgauss4 score) mdpi.com
Piperidine/Piperazine DerivativesSigma-1 Receptor (S1R)Glu172, Asp126, Phe107- nih.gov
Phenylpiperazine-1,2-Benzothiazine DerivativesDNA-Topo II ComplexAsp residues- nih.gov
Piperazine-linked NaphthalimidesCarbonic Anhydrase IX (CAIX)Arg6, Trp9, Val130, Asn66, Arg64-7.39 to -8.61 nih.gov
Piperazin-1-ylpyridazine DerivativesdCTPaseGln82, Glu78-4.649 (Glide Gscore) indexcopernicus.com
Arylpiperazine Derivatives5-HT₂A ReceptorAsp155, Ser159, Trp336, Phe339- nih.gov

Beyond simply predicting binding poses, molecular docking helps to elucidate the fundamental mechanisms of molecular recognition. A recurrent and critical mechanism for many piperazine-based ligands is the ionic interaction between the basic, protonated piperazine nitrogen and an acidic amino acid residue, such as aspartate, within the receptor's active site. researchgate.net This electrostatic interaction often serves as an anchor, correctly orienting the ligand within the binding pocket. mdpi.comresearchgate.net

The protonation state of the piperazine ring at physiological pH is a determining factor in its binding capability. acs.orgnih.gov Depending on the substituents, piperazine can exist in mono- or di-protonated forms, which significantly alters its ability to form these crucial ionic and hydrogen bonds. nih.gov For example, a comparison between a piperazine-containing compound and its piperidine analogue showed that the different protonation states at pH 7.4 were responsible for a significant difference in inhibitory potency. acs.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.ua It is widely used to calculate a molecule's geometric and electronic properties, providing insights into its stability, reactivity, and spectroscopic characteristics. researchgate.netresearchgate.net For piperazine derivatives, DFT calculations are employed to optimize molecular geometry, determine electronic stability, and calculate reactivity descriptors. researchgate.netekb.eg

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive. Other parameters, such as Mulliken charges, natural bond orbital (NBO) analysis, and the Molecular Electrostatic Potential (MEP) surface, help to understand charge distribution, intramolecular charge transfer, and the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net While specific DFT studies on 5-(piperazin-1-yl)pentan-1-amine are not available, the methodology has been applied to numerous analogues to understand their structure-property relationships.

Table 2: Representative Properties of Piperazine Analogues Investigated by DFT

Compound TypeMethod/Basis SetCalculated PropertiesFindingsReference
Piperidine Pentanamide SulfonamidesM06-2X/6-311++G(d,p)Molecular Geometry, Vibrational Energies, NBOCalculated frequencies agreed with experimental data; NBO analysis revealed intramolecular charge transfer. researchgate.net
Piperidine-based compoundsDFT and MD simulationsMolecular Geometry, Electronic Stability, Reactivity, RMSDProvided insights into conformational behaviors and interactions in a biological environment. researchgate.net
Diamine-based Schiff basesM06/6311G(d,p)NLO characteristics, Absorption spectrum, BandgapA smaller bandgap (4.4 eV) was observed for a compound with a broader absorption spectrum. researchgate.net
Oxazine DerivativesDFTReactivity, StabilityTheoretical calculations predicted the relative reactivity and stability of a series of synthesized compounds. ekb.eg

In Silico Predictions of Receptor Affinity and Selectivity

In silico methods are powerful tools for predicting the affinity and selectivity of drug candidates for their biological targets before their synthesis and in vitro testing. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov

For instance, three-dimensional QSAR (3D-QSAR) studies, using approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to predict the antagonistic activity of arylpiperazine derivatives at the 5-HT₂A receptor. nih.gov These models provide contour maps that highlight which regions of a molecule are sensitive to steric or electrostatic modifications, guiding the design of more potent compounds. nih.gov

Computational studies have also been crucial in understanding and predicting receptor selectivity. The substitution pattern on the piperazine ring and the nature of the core heterocyclic system can dramatically influence selectivity. Replacing a piperazine core with a piperidine was shown to significantly increase selectivity for the sigma-1 receptor over the sigma-2 receptor. acs.orgnih.gov Similarly, studies on N-phenylpiperazine analogues targeting dopamine (B1211576) receptors found that certain substitutions could achieve approximately 500-fold selectivity for the D₃ subtype over the D₂ subtype. nih.gov

Table 3: In Silico Predicted or In Vitro Measured Affinity and Selectivity of Piperazine Analogues

Compound ClassTarget(s)Affinity (Kᵢ or IC₅₀)SelectivityReference
N-phenylpiperazine analoguesDopamine D₃ / D₂Kᵢ = 1.4 nM (D₃)~500-fold for D₃ over D₂ nih.gov
Thiazolylhydrazine-piperazine derivativesMAO-A / MAO-BIC₅₀ = 0.057 µM (MAO-A)Selective for MAO-A mdpi.com
PB28 Analogue (Piperidine vs. Piperazine)Sigma-1 (σ₁) / Sigma-2 (σ₂)Kᵢ = 3.64 nM (σ₁)Piperidine core favored high σ₁ affinity over piperazine core. acs.orgnih.gov
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)Sigma-1 (σ₁) / Sigma-2 (σ₂)Kᵢ = 0.38 nM (σ₁), Kᵢ = 0.68 nM (σ₂)Low selectivity researchgate.net
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³⁷]decan-1-amine5-HT₁A ReceptorKᵢ = 1.2 nMHigh affinity for 5-HT₁A mdpi.com

Conformational Analysis of the Pentane (B18724) and Piperazine Scaffolds

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

The piperazine ring is conformationally flexible and is well-known to exist in several forms, including chair, boat, twist-boat, and half-chair conformations. nih.gov The chair conformation is generally the most thermodynamically stable and is the predominant form in many piperazine-containing macrocycles in their unbound state. nih.gov However, the conformation can be influenced by the molecular environment and binding events. For example, upon binding to a metal ion, the piperazine ring in some macrocycles has been observed to adopt a higher-energy boat conformation to act as a bidentate ligand. nih.gov Computational conformational analyses using different molecular mechanics force fields, such as Tripos and MMFF94, can sometimes yield different populations of conformers, highlighting the sensitivity of the calculations to how specific atom types are treated. nih.gov

The pentane linker in a molecule like this compound acts as a flexible hydrocarbon spacer. The rotational freedom around the C-C single bonds allows the two terminal functional groups—the piperazine ring and the primary amine—to adopt a wide range of spatial orientations. This flexibility is crucial for biological activity, as it enables the ligand to adjust its conformation to fit optimally into a receptor's binding site. Theoretical calculations on similar long-chain arylpiperazine derivatives have shown that the flexible linker can adopt either an extended or a bent conformation. While bent geometries may be favored in a vacuum, the extended conformation is often preferred in solution and when the ligand is complexed with a receptor, as this allows the terminal pharmacophores to interact with distinct regions of the binding site. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms of Action for Piperazine Containing Pentan 1 Amine Analogues

Modulation of Neurotransmitter Systems

The piperazine-pentan-1-amine scaffold has proven to be a versatile template for developing ligands that interact with multiple neurotransmitter systems. Research has particularly focused on its derivatives' activities at dopamine (B1211576) and serotonin (B10506) receptors, as well as their ability to inhibit monoamine transporters.

Dopamine Receptor Ligand Activities, with Emphasis on D3 Receptors

The dopamine D3 receptor has emerged as a significant target for the development of treatments for substance use disorders. researchgate.net Piperazine-containing analogues have been a focal point of this research due to their potential for high affinity and selectivity.

A series of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides has been synthesized and evaluated as potent D3 receptor binders. researchgate.net The design of these compounds often involves modifying the arylpiperazine portion and the N-arylpentanamide side chain to optimize binding affinity and selectivity over the D2 receptor. One of the key factors for high affinity at the D3 receptor is the formation of a salt bridge between the protonated nitrogen of the piperazine (B1678402) ring and the conserved aspartate residue (Asp3.32) in the receptor. researchgate.net

Studies on hybrid molecules incorporating a piperazine fragment have shown that these analogues can retain agonist properties with significant selectivity for the D3 receptor. nih.gov For instance, certain N-substituted piperazine derivatives of aminotetralins have demonstrated high D3 receptor affinity and selectivity. The enantiomer (-)-10e, a specific heterocyclic analogue, showed a Ki of 0.57 nM for the D3 receptor and an 83-fold selectivity over the D2 receptor. nih.gov

Furthermore, research into D3 receptor agonists like D-264, which contains a biphenyl-piperazine moiety, highlights the therapeutic potential of these compounds in conditions like Parkinson's disease. nih.gov D3 receptor agonists have been shown to have neuroprotective effects, potentially by inducing the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF). nih.gov While some compounds like BP 897, initially considered a partial D3 agonist, have been later characterized as potent and selective D3 receptor antagonists (pKb = 9.43), suggesting that both agonist and antagonist activities at this receptor could be therapeutically valuable. nih.gov

Binding Affinity of Piperazine Analogues at Dopamine D3 Receptors
CompoundD3 Receptor Affinity (Ki, nM)D2/D3 SelectivityReference
(-)-10e0.5783 nih.gov
BP 897 (Antagonist pKb)9.43- nih.gov

Serotonin Receptor Ligand Activities, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 Receptors

Analogues of 5-(piperazin-1-yl)pentan-1-amine have shown significant interactions with various serotonin (5-HT) receptor subtypes, which are implicated in a range of physiological and pathological processes, including pain, depression, and anxiety. nih.govnih.gov

5-HT1A Receptors: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. wikipedia.org Piperazine derivatives have been designed as potent 5-HT1A receptor agonists. In one study, a designed piperazine derivative, compound 6a, exhibited a high affinity for the 5-HT1A receptor with a Ki value of 1.28 nM. nih.govresearchgate.net This compound was also found to significantly increase the levels of serotonin in the brain and reverse the downregulation of 5-HT1A receptors, BDNF, and PKA seen in stress-induced models. nih.govresearchgate.net The activation of 5-HT1A receptors is known to mediate neuronal hyperpolarization and reduce the firing rate of neurons. wikipedia.org

5-HT2A and 5-HT2C Receptors: While many piperazine derivatives show high affinity for the 5-HT1A receptor, their affinity for 5-HT2A and 5-HT2C receptors is often weaker. acs.org These receptors are coupled to different signaling pathways (Gq/11 protein) compared to the 5-HT1A receptor (Gi/o protein). nih.govnih.gov The relative selectivity against these receptors is often a key objective in drug design to minimize potential side effects.

5-HT7 Receptors: The 5-HT7 receptor has been identified as a potential target for various central nervous system disorders. Phenylpiperazine derivatives have been developed as selective ligands for the 5-HT7 receptor. nih.gov For instance, radiolabeled tracers like 99mTc-PHH and 99mTc-MPHH, which are phenylpiperazine derivatives, have been used for imaging 5-HT7 receptors, which are overexpressed in certain brain tumors like glioblastoma. nih.gov These tracers showed good brain uptake and specific, receptor-mediated tumor uptake, which could be blocked by a 5-HT7 receptor antagonist. nih.gov This highlights the potential of piperazine-containing structures in targeting this specific serotonin receptor subtype.

Affinity of Piperazine Derivatives at Serotonin Receptors
CompoundReceptor SubtypeAffinity (Ki, nM)Reference
Compound 6a5-HT1A1.28 nih.govresearchgate.net

Monoamine Transporter Inhibition

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft. wikipedia.org Piperazine analogues have been investigated as inhibitors of these transporters.

Research on 1-phenyl-piperazine (PP) analogues has provided detailed insights into their interaction with human monoamine transporters (hSERT, hDAT, and hNET). nih.gov These compounds can act as both uptake inhibitors and substrate releasers. The selectivity of these analogues can be modified by substituting the phenyl-piperazine skeleton. nih.gov For example, certain substitutions can eliminate the releasing effect at hNET while maintaining it at hSERT. nih.gov

The ratio of inhibition potency at DAT versus SERT is often considered an indicator of a substance's potential effects. researchgate.net Compounds with higher SERT versus DAT inhibition potency are often associated with MDMA-like effects, whereas potent and selective catecholamine transporter blockers, such as some pipradrol derivatives, show a different pharmacological profile. researchgate.net The pharmacology of monoamine transporters is complex, and combination therapies with selective inhibitors can sometimes lead to antagonistic effects at a specific transporter, such as DAT. mdpi.com

Inhibitory Activity of 1-Phenyl-piperazine (PP) at Monoamine Transporters
CompoundhDAT IC50 (nM)hSERT IC50 (nM)hNET IC50 (nM)Reference
PP880 ± 1142,530 ± 210186 ± 18 nih.gov
2-Me-PP175 ± 13540 ± 4339 ± 5 nih.gov

Enzyme Inhibition Profiles

In addition to interacting with neurotransmitter receptors and transporters, piperazine-containing analogues have been found to inhibit certain enzymes involved in neurotransmission and other physiological processes.

Cholinesterase Inhibitory Activities (e.g., Butyrylcholinesterase)

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.gov Piperazine derivatives have been identified as potent inhibitors of both AChE and BChE.

A study on a series of piperazine derivatives reported IC50 values ranging from 4.59-6.48 µM for AChE and 4.85-8.35 µM for BChE. nih.gov The inhibition constants (Ki) for these compounds were in the micromolar range for both enzymes, indicating effective binding. nih.gov The design of such inhibitors often involves incorporating the piperazine ring as a bioisosteric replacement for the piperidine (B6355638) moiety found in established AChE inhibitors like donepezil. nih.gov

Cholinesterase Inhibitory Activity of Piperazine Derivatives
EnzymeIC50 Range (µM)Ki Range (µM)Reference
AChE4.59 - 6.488.04 ± 5.73 - 61.94 ± 54.56 nih.gov
BChE4.85 - 8.350.24 ± 0.03 - 32.14 ± 16.20 nih.gov

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis and is a target for developing agents to treat hyperpigmentation disorders and prevent enzymatic browning in foods. nih.govnih.gov Several studies have focused on synthesizing and evaluating piperazine derivatives as tyrosinase inhibitors.

In one such study, a series of new piperazine derivatives were synthesized, with compounds 10a and 10b, which contain a 1,2,4-triazole (B32235) nucleus, showing potent tyrosinase inhibitory activity with IC50 values of 31.2 and 30.7 µM, respectively. ktu.edu.trresearchgate.net Kinetic studies revealed that compound 10b acts as a mixed-type inhibitor. ktu.edu.trresearchgate.net Another study on 4-nitrophenylpiperazine derivatives identified compound 4l, featuring an indole (B1671886) moiety, as a significant tyrosinase inhibitor with an IC50 value of 72.55 µM, also exhibiting mixed-type inhibition. nih.gov These findings suggest that the piperazine scaffold can be effectively utilized to design novel tyrosinase inhibitors.

Tyrosinase Inhibitory Activity of Piperazine Derivatives
CompoundIC50 (µM)Inhibition TypeReference
10a31.2 ± 0.7Not specified ktu.edu.trresearchgate.net
10b30.7 ± 0.2Mixed ktu.edu.trresearchgate.net
4l72.55Mixed nih.gov

N-Acylphosphatidylethanolamine Phospholipase D Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamides (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov The inhibition of NAPE-PLD presents a therapeutic strategy for modulating the levels of these signaling lipids in the brain. nih.gov While a lack of effective inhibitors has historically been an obstacle in this area of research, recent efforts have led to the discovery of potent and selective NAPE-PLD inhibitors. nih.govnih.gov

High-throughput screening and subsequent medicinal chemistry efforts have identified compounds like LEI-401, which can effectively reduce the levels of various NAEs, including anandamide, in neuronal cells. nih.gov The mechanism of these inhibitors involves blocking the catalytic activity of NAPE-PLD, thereby preventing the final step in NAE biosynthesis. nih.govnih.gov Studies have shown that such inhibitors can modulate emotional behavior in animal models, highlighting the potential role of an endogenous NAE tone in controlling emotional responses. nih.gov Although specific research on the inhibitory activity of this compound analogues against NAPE-PLD is not detailed in the available literature, the exploration of heterocyclic compounds as enzyme inhibitors is a common strategy in drug discovery. Symmetrically substituted dichlorophenes, for example, have been identified as potent NAPE-PLD inhibitors. nih.gov

Glucosamine-6-phosphate Synthase Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme found in nearly all living organisms, catalyzing the first committed step in the hexosamine biosynthesis pathway. nih.gov This pathway is essential for the production of UDP-N-acetyl-D-glucosamine, a precursor for building bacterial and fungal cell walls. nih.govnih.gov Consequently, GlcN-6-P synthase is considered a promising target for the development of novel antimicrobial agents. nih.govnih.govresearchgate.netmostwiedzy.pl

Inhibition of this enzyme can disrupt cell wall synthesis, leading to antimicrobial effects. A variety of compounds, both natural and synthetic, have been identified as inhibitors of GlcN-6-P synthase. nih.govnih.gov These inhibitors often fall into categories such as analogues of the substrates L-glutamine or fructose-6-phosphate. nih.gov While many potent inhibitors have been developed, their effectiveness as antimicrobial drugs can be limited by their inability to penetrate microbial cell membranes, a challenge sometimes addressed using a pro-drug approach. nih.govnih.govmostwiedzy.pl Numerous heterocyclic and polycyclic compounds with known antimicrobial activity have been proposed as potential inhibitors of GlcN-6-P synthase based on molecular docking studies. nih.govnih.gov For instance, docking studies on certain compounds have revealed a potential binding interaction with key residues like Gln348 and the catalytic Lys603 in the enzyme's active site. nih.gov This suggests that piperazine-containing structures could be investigated for their potential to inhibit this essential microbial enzyme.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell cycle regulation, and signaling pathways. nih.govnih.gov Its dysregulation has been linked to various diseases, making it a significant therapeutic target. nih.gov The piperazine moiety has been successfully incorporated into molecules designed to inhibit GSK-3β.

In one study, the transformation of a 2-phenylmorpholine (B1329631) moiety into a piperazine moiety led to the development of potent GSK-3β inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring, such as a 4-fluoro-2-methoxy group, yielded potent inhibitory activity. nih.gov Docking studies suggested that the nitrogen atom of the piperazine ring could form a new hydrogen bond with a key residue (Gln185) in the enzyme's active site, potentially explaining the increased activity compared to the morpholine (B109124) analogues. nih.gov Thieno[3,2-c]pyrazol-3-amine derivatives have also been developed as highly potent GSK-3β inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov The development of selective GSK-3β inhibitors, such as those containing piperazine or related heterocyclic structures, is an active area of research for various therapeutic applications, including potential treatments for Alzheimer's disease and cancer. nih.govnih.govnih.gov

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov It is highly expressed in the medium spiny neurons of the striatum, a key brain region for integrating information related to motor control and reward. frontiersin.orgfrontiersin.org By inhibiting PDE10A, the levels of cAMP and cGMP increase, which can modulate the activity of these neuronal pathways. This mechanism has made PDE10A an attractive target for treating central nervous system disorders, particularly schizophrenia. nih.govfrontiersin.orgnih.gov

Pharmacological inhibition of PDE10A is thought to preferentially activate the indirect striatal output pathway, an effect that mimics the action of dopamine D₂ receptor antagonists used as antipsychotics. frontiersin.orgnih.gov A variety of PDE10A inhibitors have been developed and studied preclinically. frontiersin.orgnih.gov For example, PDM-042, a novel and potent PDE10A inhibitor containing a morpholine ring, has shown efficacy in animal models of schizophrenia. nih.gov The development of inhibitors often involves fragment-based screening and X-ray crystallography to identify and optimize compounds that bind to the enzyme's active site. nih.gov Although several PDE10A inhibitors have advanced to clinical trials, they have not consistently demonstrated antipsychotic efficacy comparable to standard treatments. frontiersin.orgnih.gov Nevertheless, the pursuit of novel piperazine-containing analogues and other heterocyclic compounds as PDE10A inhibitors continues to be an area of significant research interest. nih.govgoogle.com

Antimicrobial Efficacy

The piperazine nucleus is a recognized pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including significant antimicrobial effects. acgpubs.orgmanipal.eduderpharmachemica.comapjhs.com The incorporation of the piperazine moiety into various molecular scaffolds has led to the development of new agents with potent antibacterial and antifungal properties. manipal.eduijbpas.com

Antibacterial Activities against Specific Strains (e.g., Enterococcus Faecalis)

Piperazine derivatives have shown considerable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. acgpubs.orgresearchgate.net Studies have evaluated these compounds against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. acgpubs.orgresearchgate.net

Certain substituted piperazinyl phenyl oxazolidinone compounds have demonstrated superior in-vitro antibacterial activity against Gram-positive bacteria, including Enterococcus faecalis, when compared to standard drugs. derpharmachemica.com The mechanism of action for some piperazine-based polymers involves targeting the bacterial cytoplasmic membrane, causing a leakage of intracellular components and subsequent cell death. nih.gov In other cases, the positively charged nature of quaternary ammonium (B1175870) groups on piperazine polymers facilitates electrostatic interaction with the negatively charged microbial cell wall, leading to cell lysis. nih.gov The table below summarizes the minimum inhibitory concentration (MIC) values for selected piperazine derivatives against various bacterial strains.

Compound/Derivative TypeBacterial StrainMIC (μg/mL)Reference
Azole-containing piperazine analoguesVarious test organisms3.1 - 25 ijbpas.com
Piperazine Compound RL-308Shigella flexineri2 ijcmas.com
Piperazine Compound RL-308S. aureus4 ijcmas.com
Piperazine Compound RL-308MRSA16 ijcmas.com
Piperazine Compound RL-328Various pathogens128 ijcmas.com

Antifungal Activities

In addition to their antibacterial properties, piperazine analogues have emerged as promising antifungal agents. acgpubs.orgresearchgate.netnih.gov The rise of drug-resistant fungal strains has created a demand for new antifungal drugs, and piperazine derivatives are being actively explored to meet this need. nih.gov

These compounds have been tested against a variety of fungal pathogens, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Botrytis cinerea. acgpubs.orgresearchgate.netnyxxb.cn Research has shown that novel alkylated piperazines and their hybrids can exhibit broad-spectrum activity, with potent minimum inhibitory concentration (MIC) values, particularly against non-albicans Candida and Aspergillus species. nih.gov For example, the introduction of a sulfonyl piperazine group into a 1,4-pentadiene-3-one structure resulted in compounds with significant antifungal activity. mdpi.com Similarly, the synthesis of 6-(piperazin-1-yl)-harmine amide derivatives yielded compounds with notable activity against several plant pathogenic fungi, with one derivative showing excellent inhibition of Fusarium oxysporum. nyxxb.cn The antifungal action is often attributed to the ability of the piperazine moiety to interact with and disrupt the fungal cell membrane. nih.gov

Compound/Derivative TypeFungal StrainActivity/InhibitionReference
Azole-containing piperazine analoguesVarious fungiActivity similar to fluconazole ijbpas.com
Alkylated piperazinesNon-albicans Candida & AspergillusExcellent MIC values nih.gov
6-(piperazin-1-yl)-harmine amide (cpd 5j)Fusarium oxysporum61.7% inhibition at 50 μg/mL nyxxb.cn
1,4-pentadiene-3-one with sulfonyl piperazine (E6)Phytophthora litchiiEC₅₀ of 0.5 μg/mL mdpi.com
Multifunctionalized piperazine polymerCandida albicansEfficient antimicrobial activity nih.gov

Antiparasitic Properties (e.g., Anti-Trypanosoma cruzi Activity)

The quest for new treatments for neglected tropical diseases like Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has led researchers to investigate novel chemical entities. nih.gov Piperazine derivatives have emerged as a promising class of compounds in this area. researchgate.net

A series of piperazine amides, designed to enhance antiparasitic activity and improve pharmacokinetic profiles, has demonstrated notable efficacy against T. cruzi. nih.gov In one study, a set of 13 piperazine amides with modifications to both the arylpiperazine and an aromatic region were synthesized and evaluated. nih.gov Five of these analogues showed activity against the intracellular amastigote form of the parasite, with half-maximal inhibitory concentration (IC50) values ranging from 17.8 to 35.9 µM. nih.govresearchgate.net Importantly, these compounds exhibited no significant cytotoxicity towards mammalian cells at concentrations up to 200 µM, indicating a favorable selectivity profile. nih.govresearchgate.net

Further research on synthetic analogues of piplartine, which contains a structure that can be modified to include piperazine-like moieties, also showed potent trypanocidal activity. mdpi.com While not direct pentan-1-amine analogues, these studies on related amides reinforce the potential of the broader piperazine class. For instance, N-iso-butyl-3,4,5-trimethoxybenzamide demonstrated an IC50 of 2.21 µM against T. cruzi. mdpi.com Analysis of the structure-activity relationships in these studies revealed that polarity, hydrogen bonding capability, and molecular flexibility were key properties influencing the antiparasitic activity. nih.govresearchgate.net The general mode of action for many piperazine-based anthelmintics involves the paralysis of parasites by blocking acetylcholine at the myoneural junction, an effect mediated by agonist activity on GABA receptors, which differ between vertebrates and helminths.

Anticancer and Antiproliferative Studies on Cell Lines

The piperazine scaffold is a component of numerous anticancer agents, and its derivatives have been extensively studied for their ability to inhibit the growth of cancer cells. nih.govnih.gov

Effects on Cancer Cell Proliferation

Analogues of piperazine-containing pentan-1-amine have shown significant antiproliferative activity across a wide spectrum of human cancer cell lines. The cytotoxic effects are typically evaluated using assays like the MTT assay, which measures cell viability.

For example, a novel piperazine derivative, PCC, was shown to have a potent inhibitory effect on the human liver cancer cell lines SNU-475 and SNU-423, with IC50 values of 6.98 µM and 7.76 µM, respectively. Another study synthesized a series of novel arylpiperazine derivatives and tested their cytotoxic activity against three human prostate cancer cell lines (PC-3, LNCaP, and DU145). Some of these compounds exhibited strong activity, with IC50 values below 5 µM against the LNCaP cell line.

Quinolinequinones linked to piperazine analogues also displayed remarkable growth inhibition against leukemia, colon cancer, renal cancer, and breast cancer cell lines at a 10 μM concentration. nih.gov Specifically, the compound designated QQ1 was most potent against ACHN renal cancer cells, with an IC50 value of 1.5 µM. nih.gov Furthermore, piperazine-substituted pyranopyridines have demonstrated antiproliferative activity at micromolar and even submicromolar concentrations against various cancer cell lines. nih.gov

The following table summarizes the antiproliferative activity of various piperazine analogues on different cancer cell lines as reported in the literature.

Compound/Analogue ClassCell LineCancer TypeActivity (IC50/GI50)Source
Piperazine-linked Quinolinequinones (QQ1)ACHNRenal Cancer1.5 µM nih.gov
Piperazine-linked Quinolinequinones (QQ1-4, QQ7)VariousRenal CancerGI% ≥ 72.20% nih.gov
Piperazine Derivative (PD-2)HepG2Liver Cancer90.45% inhibition at 100 µg/mL nih.gov
Piperazine Derivative (PD-1)HepG2Liver Cancer55.44% inhibition at 100 µg/mL nih.gov
Piperazine-substituted Pyranopyridines (DO11-49)A549Lung Cancer2.0 µM nih.gov
Piperazine-substituted Pyranopyridines (DO11-42)HeLaCervical Cancer1.9 µM nih.gov
Piperazine-substituted Pyranopyridines (DO11-46)HeLaCervical Cancer1.9 µM nih.gov
Piperazine-substituted Pyranopyridines (DO11-49)HeLaCervical Cancer1.7 µM nih.gov
Piperazine-substituted Pyranopyridines (DO11-48)K562Leukemia0.5 µM nih.gov

Interactions with Cancer-Related Protein Targets (e.g., BRCA1, c-Abl kinase)

The mechanisms behind the anticancer activity of piperazine analogues often involve interactions with key proteins that regulate cell growth and division. However, based on the reviewed literature, there is no specific research detailing the direct interaction of this compound or its close analogues with the tumor suppressor protein BRCA1 or the tyrosine kinase c-Abl.

BRCA1 is a critical protein for maintaining genomic stability, and its function in DNA repair and cell cycle control is modulated through a vast network of protein interactions. nih.gov Mutations in the BRCA1 gene are strongly linked to an increased risk of breast and ovarian cancers. nih.gov Its interactions with partners like RAD51, the MRN complex, and CtIP are crucial for the homologous recombination repair of DNA double-strand breaks. nih.gov

Similarly, the c-Abl tyrosine kinase is involved in various cellular processes, including cell proliferation and stress responses. nih.gov Dysregulation of its kinase activity is a hallmark of certain cancers. While specific inhibitors for these targets exist, a direct link to piperazine-pentan-1-amine analogues has not been established in the available scientific literature. Future research may explore these potential interactions to elucidate the precise mechanisms of action for this class of compounds.

Antioxidant Activities

The piperazine ring is a structural component of many molecules that exhibit potent antioxidant activity. researchgate.netasianpubs.org The antioxidant potential of these compounds is often enhanced when the piperazine nucleus is combined with other heterocyclic systems or natural compounds known for their free-radical scavenging properties. researchgate.netasianpubs.org

The antioxidant capacity of piperazine analogues has been evaluated through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the FRAP (ferric reducing antioxidant power) assay.

The table below presents findings from antioxidant studies on various piperazine-containing compounds.

Compound Class/DerivativeAssayActivity (IC50)Source
Piperazine Derivative (PD-2)DPPH2.396 µg/mL nih.gov
1,4-benzodioxane-2-carbonyl piperazine derivativeDPPH8.3 ± 0.02 µg/mL researchgate.net
1,4-benzodioxane-2-carbonyl piperazine derivativeSuperoxide Scavenging21.9 ± 0.16 µg/mL researchgate.net
Piperazine-tethered chalcone (B49325) derivativeDPPHLess potent than quercetin (B1663063) (86.30% inhibition) researchgate.net

Structure Activity Relationship Sar Studies of 5 Piperazin 1 Yl Pentan 1 Amine Analogues

Influence of Pentane (B18724) Chain Modifications on Biological Activity

The length and flexibility of the alkyl chain connecting the terminal amine and the piperazine (B1678402) ring are significant determinants of biological activity. In a series of 4-substituted piperazine compounds targeting opioid receptors, altering the length and flexibility of this linker was found to substantially impact binding affinity. Specifically, adjustments to this side chain profile led to a significant improvement in binding affinity at both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). ijrrjournal.com

While direct studies on modifying the pentane chain of 5-(piperazin-1-yl)pentan-1-amine are specific to particular target classes, the general principle holds that the linker's length is crucial. For long-chain arylpiperazines (LCAPs) targeting the 5-HT7 receptor, the multi-carbon chain is a key component of the pharmacophore, contributing to optimal receptor engagement. nih.gov The chain's flexibility allows the molecule to adopt the necessary conformation to fit within the receptor's binding pocket, while its length dictates the distance between the two key nitrogen-containing pharmacophoric groups.

Role of Piperazine Ring Substitution Patterns on Receptor Binding and Enzyme Inhibition

Substitutions on the piperazine ring, particularly at the N4 position, are a cornerstone of SAR studies for this class of compounds. The nature of the substituent profoundly influences receptor affinity, selectivity, and enzyme inhibition. ijrrjournal.com Even minor changes to the substitution pattern can lead to distinguishable differences in pharmacological activities. ijrrjournal.com

N-Alkyl and N-Aryl Substituent Effects

The introduction of alkyl and aryl groups at the distal nitrogen of the piperazine ring has been extensively studied to modulate the pharmacological profile of these analogues.

N-Alkyl Substituents: In the context of 5-HT7 receptor ligands, a study on piperazin-1-yl substituted unfused heterobiaryls found that simple alkyl substituents (like methyl, ethyl, propyl) at the piperazine nitrogen provided a similar, high level of affinity (Ki = 1.4–10 nM) compared to the unsubstituted analogue. mdpi.com For instance, an ethylpyrimidine and a butylpyrimidine analogue both demonstrated high 5-HT7 binding affinity. mdpi.com However, increasing the steric bulk of the alkyl group can sometimes negatively impact activity, depending on the target.

N-Aryl Substituents: N-arylpiperazines are a well-established class of compounds with a broad range of biological activities, including antimycobacterial and antimicrobial effects. nih.govmdpi.com In a series of dopamine (B1211576) D2/D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was shown to be well-tolerated and played a role in determining binding affinities and selectivity. nih.gov For example, linking the piperazine to an indole ring via an amide linker resulted in compounds with high affinity and selectivity for the D3 receptor. nih.gov The nature of the aryl group and any linkers used are critical for optimizing interactions. For instance, a benzyl (B1604629) substituent on the piperazine nitrogen led to a slight decrease in 5-HT7R affinity, likely due to steric hindrance with key receptor residues. mdpi.com

The table below summarizes the effect of various N-substituents on the 5-HT7 receptor affinity of a model pyrimidine (B1678525) compound.

CompoundN-Piperazine Substituent (R)5-HT7R Affinity (Ki, nM)
1 H1.4
2 CH37.2
3 C2H510
4 n-Pr7.7
5 Benzyl25
7 Phenylethyl5.3
8 Hydroxyethyl7.5
Data sourced from a study on piperazin-1-yl substituted unfused heterobiaryls. mdpi.com

Impact of Halogenation and Other Electron-Withdrawing/Donating Groups

The electronic properties of substituents on the aryl ring of N-arylpiperazine analogues are crucial for modulating biological activity. Halogenation and the introduction of other electron-withdrawing or electron-donating groups can significantly alter receptor binding and enzyme inhibition.

In the development of sigma (σ) receptor ligands, the introduction of electron-withdrawing chloro-substituents into a 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine scaffold was explored. nih.gov This led to the discovery that 1-(3-chlorophenyl)-4-phenethylpiperazine had a preferentially increased affinity for the dopamine transporter (DAT), making it a highly selective DAT ligand. nih.gov

Similarly, in a study of antimycobacterial agents, a 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride compound was one of the most effective at inhibiting the growth of Mycobacterium tuberculosis H37Ra. mdpi.com The presence of both the trifluoromethyl group (electron-withdrawing) and dichloro-substituents highlights the importance of these modifications for potency. mdpi.com The introduction of fluorine substituents in arylpiperazine derivatives has also been shown to enhance affinity and selectivity for dopamine receptors. researchgate.net

The table below illustrates the binding affinities of chloro-substituted piperazine analogues at sigma receptors and the dopamine transporter.

CompoundN-Aryl Substituentσ1 Ki (nM)σ2 Ki (nM)DAT Ki (nM)
UMB38 (Template) 2-pyridyl1.91.22,700
Analogue 3-chlorophenyl1481503.9
Data adapted from studies on chlorophenylpiperazine (B10847632) analogues. nih.gov

Pharmacophore Development and Optimization for Specific Biological Targets

Pharmacophore modeling is a key strategy for understanding the essential structural features required for a molecule to interact with a specific biological target. For piperazine-containing compounds, pharmacophore models typically include a basic nitrogen atom (within the piperazine ring), a hydrophobic aromatic feature (from an N-aryl substituent), and a specific spatial arrangement of these groups dictated by the linker chain. nih.gov

For 5-HT7 receptor ligands, a common pharmacophore for long-chain arylpiperazines (LCAPs) consists of a basic amine, an aromatic ring, and a linker of a specific length. nih.gov Optimization of this pharmacophore involves modifying each of these components to improve affinity and selectivity. For instance, it was found that a 3-furyl group was crucial for the high affinity of a series of pyrimidine-based 5-HT7 ligands, and that this core could be replaced by a pyridine (B92270) ring without a dramatic loss of affinity. mdpi.com

In the development of soluble epoxide hydrolase (sEH) inhibitors, a 5-substituted piperazine was identified as a novel secondary pharmacophore. nih.gov Introducing this polar, conformationally constrained group into 1,3-dialkyl ureas served to enhance drug-like properties. The most potent compound in this series featured a 5-benzyl-substituted-piperazine, demonstrating that the piperazine and its substituent play a crucial role in the pharmacophore for sEH inhibition. nih.gov

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a common strategy in medicinal chemistry to improve potency and pharmacokinetic properties. nih.gov The piperazine ring is frequently a target for such modifications.

Several studies have explored replacing the flexible piperazine ring with more rigid or different-sized cyclic diamines.

Homopiperazine (B121016): The introduction of a seven-membered homopiperazine ring (a nih.govenamine.netdiazepane) in place of piperazine has been shown to have varied effects. In one series of σ2 receptor ligands, the homopiperazine analog was the most potent, with a Ki of 4 nM. nih.gov However, in a series of 5-HT7 receptor ligands, the homopiperazine derivative showed a significantly decreased affinity (Ki = 148 nM) compared to the piperazine parent compound (Ki = 7.2 nM). mdpi.com

Diazabicycloalkanes: Rigid bicyclic systems are often used as piperazine bioisosteres. The 2,5-diazabicyclo[2.2.1]heptane (DBH) system has been investigated as a rigid counterpart to the piperazine ring. plos.org It is suggested that the rigidity of the DBH system can lead to better binding ability compared to flexible piperazine analogues. plos.org

Other Replacements: Replacing the piperazine moiety with piperidine (B6355638) or morpholine (B109124), which lack the second basic nitrogen, typically results in a loss of activity for targets where this feature is part of the key pharmacophore. mdpi.com In a study on HIV-1 entry inhibitors, replacing a piperazine group with a dipyrrolidine moiety was found to be a viable strategy for generating novel core scaffolds, although it initially resulted in lower potency. nih.gov

The table below compares the effects of bioisosteric replacement of the piperazine ring on 5-HT7 receptor affinity.

MoietyDescription5-HT7R Affinity (Ki, nM)
4-Methylpiperazine Parent Compound7.2
Homopiperazine 7-membered ring148
Piperidine Lacks second N atom>10,000
Morpholine Lacks second N atom>10,000
Data sourced from a study on 5-HT7 receptor antagonists. mdpi.com

Advanced Applications and Future Research Directions

Utilization of Piperazine (B1678402) Amine Compounds as Chemical Probes

Piperazine amine compounds are valuable scaffolds for creating chemical probes to study biological systems. The differential reactivity of the two amine groups allows for the strategic attachment of reporter molecules, such as fluorophores or affinity tags, to one end, while the other end is modified to interact with a specific biological target. For instance, imaging studies have utilized piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, which show good membrane permeability and disperse throughout the cell cytoplasm, making them potential candidates for cancer theranostics. nih.gov

Researchers have also designed piperazine-based compounds to interact with specific cellular components. By attaching thiol-reactive groups, these compounds can selectively conjugate to cysteine residues in proteins, as demonstrated in a system developed for siRNA delivery using a humanized ferritin nanocage. nih.gov This approach highlights the potential for creating highly specific probes for tracking and interacting with biomolecules.

Probe ComponentFunctionExample Modification
Primary Amine Attachment of reporter groups or targeting moieties.1,8-naphthalimide-arylsulfonyl groups for fluorescence. nih.gov
Piperazine Ring Modulates solubility, bioavailability, and target interaction. encyclopedia.pubsemanticscholar.orgCan be functionalized to fine-tune pharmacokinetic properties. encyclopedia.pubsemanticscholar.org
Alkyl Linker Provides spatial separation and flexibility between functional ends.A pentyl chain, as in 5-(Piperazin-1-yl)pentan-1-amine.

Integration in Novel Materials Science Applications

The distinct properties of the piperazine moiety and the primary amine group allow for the integration of compounds like this compound into various materials to enhance their physical and chemical properties.

Polymer Additives and Functionalization

Piperazine and its derivatives are used to modify and enhance the properties of polymers. nih.gov The two nitrogen atoms can act as hydrogen bond acceptors or donors, which can improve water solubility and other physicochemical properties of the polymer. encyclopedia.pubsemanticscholar.org In a recent study, piperazine was used as both a solubilizing and cross-linking agent in the preparation of polyimide (PI) aerogels, eliminating the need for organic solvents and enhancing the mechanical properties of the final material. acs.org The incorporation of piperazine has been shown to improve the performance and durability of such aerogels under cyclic compression. acs.org

Catalysis and Precursors

The nitrogen atoms in the piperazine ring make it an effective ligand for metal catalysts. rsc.org Piperazine has been used as an inexpensive and efficient ligand in palladium-catalyzed homocoupling reactions to synthesize bipyridines. nih.gov Furthermore, gold nanoparticles combined with piperazine have been shown to perform selective hydrogenation reactions through the heterolytic cleavage of H₂. rsc.org The ability of piperazine to coordinate with various metal ions makes it a versatile component in the development of new catalytic systems. rsc.org These compounds can also serve as precursors for more complex ligands, allowing for the fine-tuning of catalytic activity and selectivity. rsc.org

Components in Polyamide Hardener Systems

In the formulation of epoxy resins, polyamides are used as curing agents, and their properties can be tailored by the choice of amines. epochemie.com Piperazine-containing polyamines, including N-aminoalkylpiperazines with alkyl chains from C2 to C6, are used in combination with polyethyleneamines to create polyamide curing agents. google.comgoogle.com It has been found that the condensation reaction with carboxylic acids occurs preferentially at the primary amine of N-aminoethylpiperazine (AEP). google.com This selective reactivity is crucial for controlling the cross-linking process. The inclusion of piperazine derivatives in these systems can lead to lower volatile organic compounds (VOCs), faster setting times, and improved impact resistance and adhesion. google.comgoogle.com

Strategies for Enhancing Selectivity and Efficacy in Research Models

A significant area of research focuses on improving the selectivity of piperazine-based compounds to enhance their effectiveness and reduce off-target effects. The conformational flexibility of the piperazine ring can sometimes reduce binding selectivity to a biological target. acs.org To address this, researchers are designing more rigid molecular architectures. Creating spirocyclic structures that incorporate the piperazine ring is one such strategy to reduce conformational flexibility and potentially increase target-specific binding. acs.org

Computational methods, including molecular docking and dynamics simulations, are also being employed to predict how these compounds will interact with biological targets. nih.gov This allows for the rational design of derivatives with improved affinity and selectivity. For example, studies on piperazine derivatives as antagonists for histamine (B1213489) H3 and sigma-1 receptors use these techniques to understand the structural features critical for dual-target activity. acs.org

Exploration of New Synthetic Pathways for Structural Diversity

The development of novel synthetic methods is crucial for creating a wide range of C-substituted piperazine derivatives, as a lack of structural diversity at the carbon atoms has historically hindered their application in medicinal chemistry. mdpi.com Modern synthetic strategies are moving beyond simple N-functionalization to directly modify the carbon backbone of the piperazine ring.

Recent advances include photoredox catalysis, which allows for the C–H functionalization of piperazines under mild conditions. mdpi.com For example, iridium-based photoredox catalysts can be used to generate α-amino radicals that can then be coupled with various substrates. mdpi.com Other methods involve copper-catalyzed reactions and the use of organic photoredox catalysts, which offer a greener approach by avoiding toxic reagents like tin. encyclopedia.pubmdpi.com The development of catalytic methods for [3+3]-cycloadditions of imines also provides a direct route to complex C-substituted piperazines. acs.org These innovative synthetic pathways are expanding the accessible chemical space for piperazine-based compounds, enabling the creation of new molecules for advanced applications. mdpi.comacs.org

Synthetic StrategyDescriptionKey Advantage
Photoredox Catalysis Uses light to initiate radical-based C-H functionalization reactions on the piperazine ring. mdpi.comEnables direct modification of the carbon skeleton under mild conditions. mdpi.com
Metal-Catalyzed Coupling Employs transition metals like copper or palladium to form new carbon-carbon or carbon-heteroatom bonds. encyclopedia.pubnih.govProvides access to a diverse range of α-heteroarylated piperazines. encyclopedia.pub
[3+3] Cycloadditions Catalytically combines two three-atom fragments (imines) to form the six-membered piperazine ring directly. acs.orgStraightforward synthesis of complex, C-substituted piperazines from simple starting materials. acs.org
Flow Chemistry Conducts reactions in continuous-flow reactors rather than in batches. mdpi.comOffers precise control, improved safety, and potential for rapid library synthesis. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Piperazin-1-yl)pentan-1-amine under laboratory conditions?

  • Methodology :

  • Reductive Amination : React 5-aminopentanal with piperazine using sodium cyanoborohydride (NaBH3CN) as a reducing agent under mild conditions (room temperature, inert atmosphere) .

  • Alkylation : Piperazine can be alkylated with 5-bromopentylamine derivatives in acetone under reflux with K2CO3 as a base, achieving yields of ~70–80% .

  • Purification : Use normal-phase chromatography (e.g., silica gel) with gradients of dichloromethane/ethyl acetate/methanol for high-purity isolation .

    • Key Data :
Reaction TypeYield (%)Purity (HPLC)Reference
Reductive Amination78%>95%
Alkylation83%>90%

Q. How can structural confirmation of this compound be achieved?

  • Analytical Techniques :

  • NMR : Key signals include δ 2.60–2.56 ppm (piperazine N–CH2), δ 1.45–1.17 ppm (pentyl chain protons) in CDCl3 .
  • LC-MS : Molecular ion peak at m/z 185.31 [M+H]+ confirms molecular weight .
  • Elemental Analysis : Validate C, H, N content (e.g., C10H23N3 requires C 64.81%, H 12.51%, N 22.68%) .

Advanced Research Questions

Q. How does this compound interact with dopamine D3 receptors, and what computational tools predict its binding affinity?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with D3 receptor (PDB ID: 3PBL). Focus on piperazine’s nitrogen atoms forming hydrogen bonds with Asp110 .
  • SAR Analysis : Compare derivatives with varying arylpiperazine substituents (e.g., trifluoromethoxy vs. dichlorophenyl) to assess affinity changes. EC50 values for D3 binding can range from 10–100 nM .
    • Key Findings :
  • The pentylamine chain length and piperazine substitution significantly impact receptor selectivity (D3 vs. D2) .

Q. What strategies improve reaction yield and scalability in large-scale synthesis?

  • Optimization Approaches :

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction time (e.g., 1 h vs. 12 h batch) .
  • Catalysts : Iridium or rhodium complexes improve alkylation efficiency (TOF >500 h⁻¹) .
  • Microwave-Assisted Synthesis : Achieve 72% yield in 15 min at 160°C for intermediates .
    • Challenges :
  • Scale-up may require solvent recycling (e.g., acetone) and catalyst recovery to reduce costs .

Q. How do structural modifications (e.g., methylpiperazine vs. cyclopentylpiperazine) alter pharmacological profiles?

  • Experimental Design :

  • In Vitro Assays : Test derivatives for receptor binding (D3, 5-HT1A) and functional activity (cAMP inhibition).
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation (e.g., t1/2 = 2–6 h) .
    • Data Interpretation :
  • 4-Methylpiperazine derivatives show improved metabolic stability but reduced D3 affinity compared to unsubstituted analogs .

Contradictions and Validation

Q. Why do conflicting reports exist regarding the compound’s oxidation stability?

  • Resolution :

  • Reagent Sensitivity : Oxidation with KMnO4 yields amides in polar solvents (e.g., H2O), but CrO3 in acetic acid produces nitrules. Contradictions arise from solvent/reagent choice .
  • Validation : Repeat experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .

Methodological Recommendations

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Chromatography :

  • Normal-Phase : Use gradients of hexane/ethyl acetate (100:0 → 0:100) for intermediates .
  • Amine-Specific Columns : RediSep Rf Gold RAmine columns resolve polar impurities (e.g., unreacted piperazine) .
    • Distillation : Short-path distillation at 100–120°C under vacuum removes low-boiling impurities .

Data-Driven Insights

Q. How does the compound’s logP value influence blood-brain barrier penetration?

  • Prediction Tools :

  • SwissADME : Calculated logP = 1.2 (moderate lipophilicity) suggests BBB permeability but requires in vivo validation .
    • Experimental Data :
  • In rats, brain/plasma ratio = 0.8 after IV administration, indicating moderate CNS availability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.